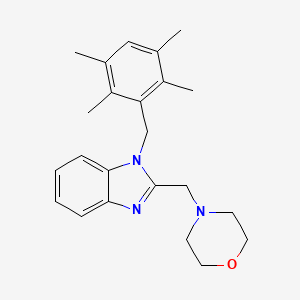

2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied extensively in recent years, with researchers exploring its mechanism of action and its effects on biochemical and physiological processes.

Applications De Recherche Scientifique

Antifungal Activity

Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety show significant antifungal activities. Compounds with 4-fluorobenzyl or 4-chlorobenzyl moiety exhibited higher antifungal activity compared to carbendazim, indicating potential for agricultural or pharmaceutical use (Qu, Li, Xing, & Jiang, 2015).

Glucosidase Inhibitors and Antioxidant Activity

Benzimidazole derivatives containing morpholine exhibit strong in vitro antioxidant activities and glucosidase inhibitory potential. They are synthesized using microwave and conventional methods, showing potential as therapeutics for oxidative stress-related disorders and diabetes (Özil, Parlak, & Baltaş, 2018).

Antimicrobial and Antioxidant Activities

A series of benzimidazole derivatives containing morpholine rings have been synthesized and tested for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed significant ABTS and DPPH scavenging activity, suggesting potential for use in treating microbial infections and as antioxidants (Menteşe, Ülker, & Kahveci, 2015).

Anticancer Potential

New benzimidazole derivatives with morpholine exhibit considerable anticancer activity, especially against MCF-7 and C6 cell lines. These findings suggest potential use in cancer therapeutics (Yurttaş, Demirayak, Çiftçi, Yıldırım, & Kaplancıklı, 2013).

Corrosion Inhibition

Benzimidazole derivatives, including those with morpholine, show significant inhibition of N80 steel corrosion in hydrochloric acid, indicating potential industrial applications in corrosion prevention (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Dual-Acting Inhibitors

Benzimidazole-morpholine derivatives have been investigated for enzyme inhibitory and antimicrobial activities. They show potential as multi-action therapeutic agents for treating inflammatory diseases (Can et al., 2017).

Propriétés

IUPAC Name |

4-[[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c1-16-13-17(2)19(4)20(18(16)3)14-26-22-8-6-5-7-21(22)24-23(26)15-25-9-11-27-12-10-25/h5-8,13H,9-12,14-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGBSLLUEWYTGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CN4CCOCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370670.png)

![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)

![1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B2370672.png)

![7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2370676.png)

![3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2370678.png)

![N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B2370682.png)

![2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2370687.png)

![(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2370691.png)

![5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2370693.png)